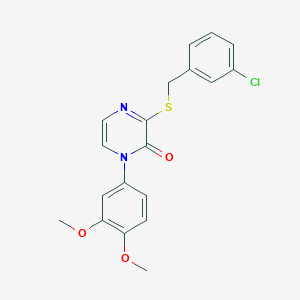

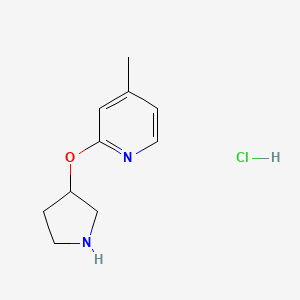

![molecular formula C17H13N3OS B2888035 (2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile CAS No. 578753-90-9](/img/structure/B2888035.png)

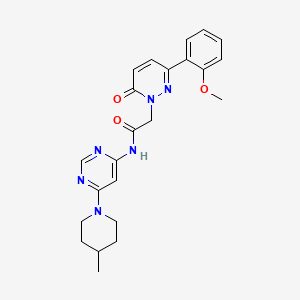

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile, also known as BMN-673 or talazoparib, is a potent PARP (poly ADP-ribose polymerase) inhibitor. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has shown promising results in cancer therapy. BMN-673 is a relatively new drug that has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment.

Aplicaciones Científicas De Investigación

Antitumor and Antimicrobial Activities

Antitumor Properties : Benzothiazole derivatives, like (2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile, are known for their antitumor properties. They induce apoptosis in cancer cells through pathways involving reactive oxygen species and mitochondrial-mediated signaling, as well as activation of caspases and MAPK pathways (Repický, Jantová, & Cipak, 2009). Similarly, other benzothiazole derivatives demonstrate significant antitumor activity by different mechanisms, including DNA adduct formation in sensitive tumor cells and modulation of cytochrome P450 enzymes (Leong et al., 2003).

Antimicrobial Properties : Some benzothiazole derivatives exhibit antimicrobial activity against a range of bacterial and fungal strains. This includes benzothiazole-substituted β-lactam hybrids and other novel diastereoselective compounds (Alborz et al., 2018).

Corrosion Inhibition

- Protection Against Steel Corrosion : Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel, particularly in acidic environments. They exhibit high inhibition efficiency, and their adsorption onto surfaces occurs via both physical and chemical means (Hu et al., 2016).

Biochemical and Biomedical Research

- Enzyme Inhibition and NO Scavenging Activities : Benzothiazoles are also explored for their bioactivity in terms of enzyme inhibition and nitric oxide scavenging. Specific derivatives have shown potent urease enzyme inhibition and NO scavenging properties (Gull et al., 2013).

- Fluorescent Probes for Bioassays : Certain benzothiazole derivatives are developed as ratiometric fluorescent probes for in vitro monitoring and cellular imaging, such as in the case of human carboxylesterase 1 activity assessment (Liu et al., 2014).

Propiedades

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(3-methoxyanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c1-21-14-6-4-5-13(9-14)19-11-12(10-18)17-20-15-7-2-3-8-16(15)22-17/h2-9,11,19H,1H3/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEGPZDKMUUKCJ-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

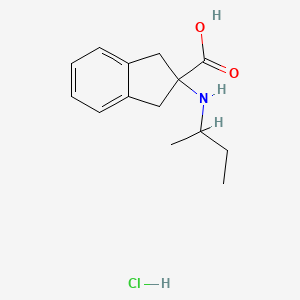

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2887955.png)

![1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine](/img/no-structure.png)

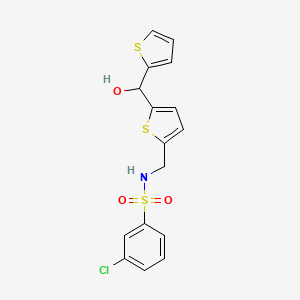

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2887974.png)

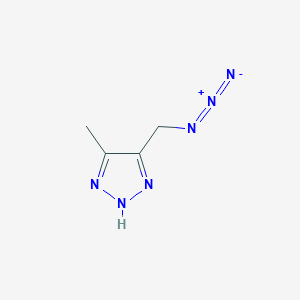

![N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2887975.png)